

Perylene Bisimide (PBI) Dyes: Advanced Fluorescent Probes for Bioimaging

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Compound of Interest

Compound Name: PBI 51

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to Perylene Bisimide (PBI) Dyes

Perylene bisimide (PBI) dyes are a class of highly versatile organic fluorophores known for their exceptional photostability, high fluorescence quantum yields, and strong absorption in the visible spectrum.[1][2] These properties make them ideal candidates for a wide range of bioimaging applications.[1][3] Through chemical modifications of the perylene core, the optical and chemical properties of PBI dyes can be finely tuned to create probes for specific cellular targets and environments.[2] This allows for the development of PBI-based probes for imaging organelles, sensing intracellular parameters, and tracking biological processes in living cells.[1][4][5]

Applications in Bioimaging

PBI dyes have been successfully utilized in a variety of bioimaging applications, demonstrating their utility for both fundamental cell biology research and drug discovery.

1. Live-Cell Imaging and Organelle Staining:

Water-soluble PBI derivatives have been designed for efficient live-cell imaging.[6] By modifying the substituents on the perylene core, these dyes can be targeted to specific subcellular compartments.

- **Lysosome Imaging:** Amphiphilic PBI derivatives, such as Lyso-APBI-1 and Lyso-APBI-2, have been developed to specifically accumulate and become fluorescent in the acidic environment of lysosomes.[7] This "turn-on" fluorescence mechanism allows for the precise visualization of lysosomes with high signal-to-noise ratio.[7]
- **Lipid Droplet Staining:** Certain PBI derivatives, like PBI-ID and SFPDIs, exhibit a strong affinity for neutral lipids and are used to label lipid droplets within adipocytes and other cell types.[5][8] A notable feature of some of these probes is their diminished fluorescence in the unbound state, which significantly reduces background noise.[5]
- **Endoplasmic Reticulum Imaging:** Specific PBI derivatives, for instance PDI-PFP, have been shown to act as imaging agents for the endoplasmic reticulum in cancer cells with low cytotoxicity.[2]

2. Intracellular pH Sensing:

PBI probes have been engineered to be sensitive to changes in intracellular pH.[4] These probes often utilize a photo-induced electron transfer (PET) mechanism. In this design, a pH-sensitive moiety is attached to the PBI core. At a specific pH, the PET process is altered, leading to a change in the fluorescence lifetime and intensity of the PBI dye.[4] This enables the quantitative measurement of pH in different cellular compartments.[4]

3. Probes for Protein Aggregation:

The unique photophysical properties of PBI dyes also make them suitable for developing probes to study protein aggregation, a hallmark of many neurodegenerative diseases.[9][10][11] These probes can be designed to exhibit a change in fluorescence upon binding to the specific beta-sheet structures found in protein aggregates.[11]

Quantitative Data of Representative PBI Probes

The following table summarizes the key quantitative properties of some PBI derivatives discussed in the literature. This data is essential for selecting the appropriate probe and configuring imaging instrumentation.

Probe Name	Excitation Max (nm)	Emission Max (nm)	Quantum Yield (Φ)	Key Application	Reference
PDI-25	~530-550	622	0.14	Live-cell imaging	[1]
PDI-26	~530-550	622	0.06	Live-cell imaging	[1]
Lyso-APBI-1	Not specified	Not specified	Not specified	Lysosomal pH sensing	[7]
Lyso-APBI-2	559	Not specified	Not specified	Lysosomal pH sensing	[7]
PDI-PFP	Not specified	548	0.35	Endoplasmic reticulum imaging	[2]
PBI Nanoprobe	Not specified	Not specified	Not specified	Intracellular pH sensing (FLIM)	[4]

Experimental Protocols

Protocol 1: General Staining of Live Cells with a PBI-based Probe

This protocol provides a general guideline for staining live cells with a water-soluble PBI probe. Optimization of probe concentration and incubation time is recommended for each specific PBI derivative and cell type.

Materials:

- PBI fluorescent probe
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Complete cell culture medium appropriate for the cell line
- Phosphate-buffered saline (PBS)

- Live-cell imaging medium
- Cells cultured on glass-bottom dishes or coverslips
- Fluorescence microscope with appropriate filter sets

Procedure:

- **Prepare a Stock Solution:** Dissolve the PBI probe in high-quality, anhydrous DMSO to make a 1-5 mM stock solution.
- **Prepare a Working Solution:** Dilute the stock solution in complete cell culture medium or an appropriate buffer to the final working concentration (typically in the range of 1-10 μ M).
- **Cell Seeding:** Seed cells on a glass-bottom dish or coverslip and allow them to adhere and grow to the desired confluency (usually 60-80%).
- **Staining:** Remove the culture medium and wash the cells once with warm PBS. Add the PBI probe working solution to the cells.
- **Incubation:** Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined experimentally.
- **Washing:** Remove the staining solution and wash the cells two to three times with warm PBS or live-cell imaging medium to remove the unbound probe.
- **Imaging:** Add fresh, pre-warmed live-cell imaging medium to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific PBI probe.

Protocol 2: Imaging Lysosomes with a pH-sensitive PBI Probe (Lyso-APBI)

This protocol is specifically for imaging lysosomes using a pH-activatable PBI probe like Lyso-APBI.^[7]

Materials:

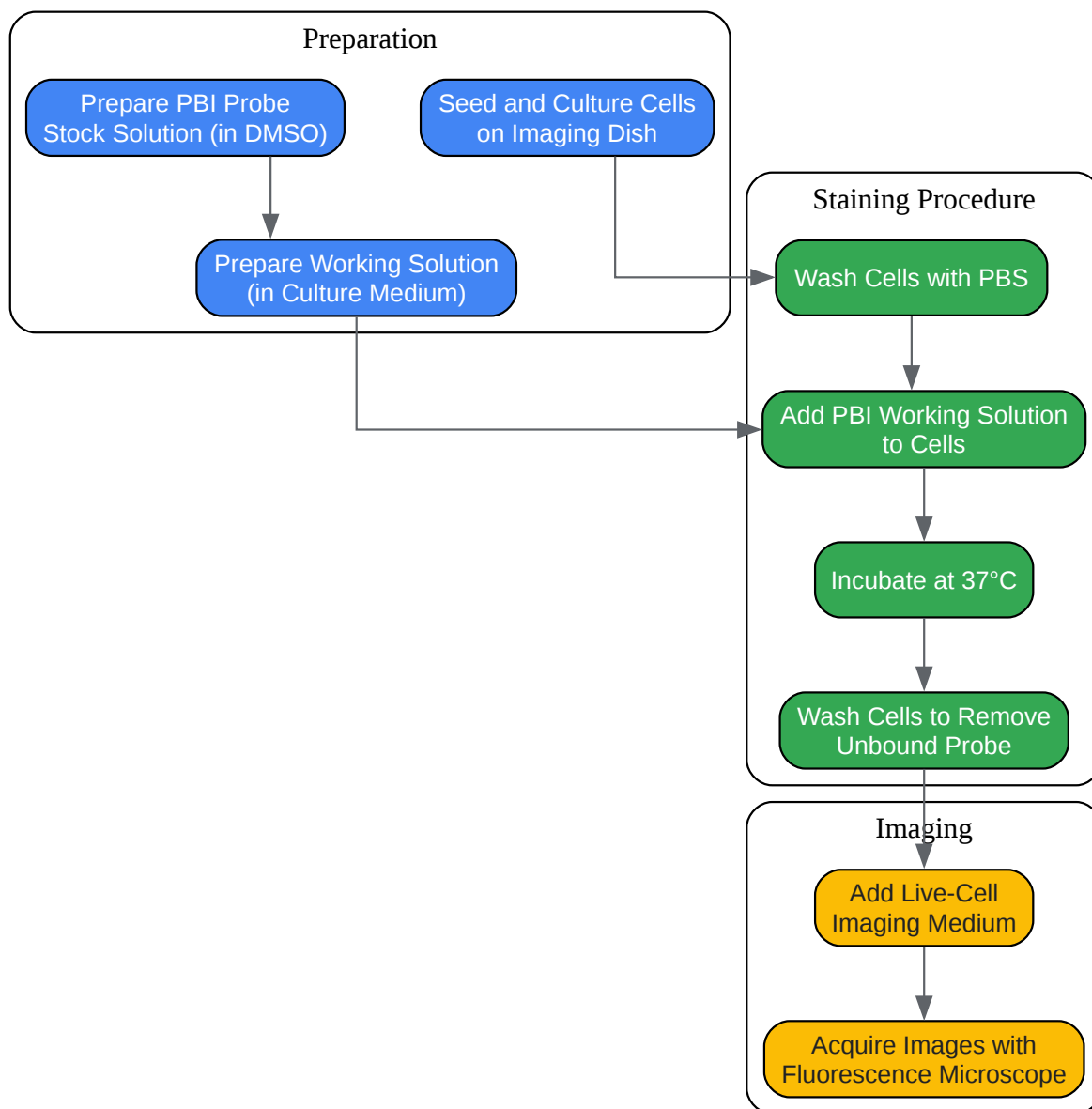
- Lyso-APBI probe

- DMSO
- HeLa cells (or other suitable cell line)
- Complete culture medium (e.g., DMEM with 10% FBS)
- PBS
- Confocal microscope with a laser line suitable for exciting the probe (e.g., 559 nm)[\[7\]](#)

Procedure:

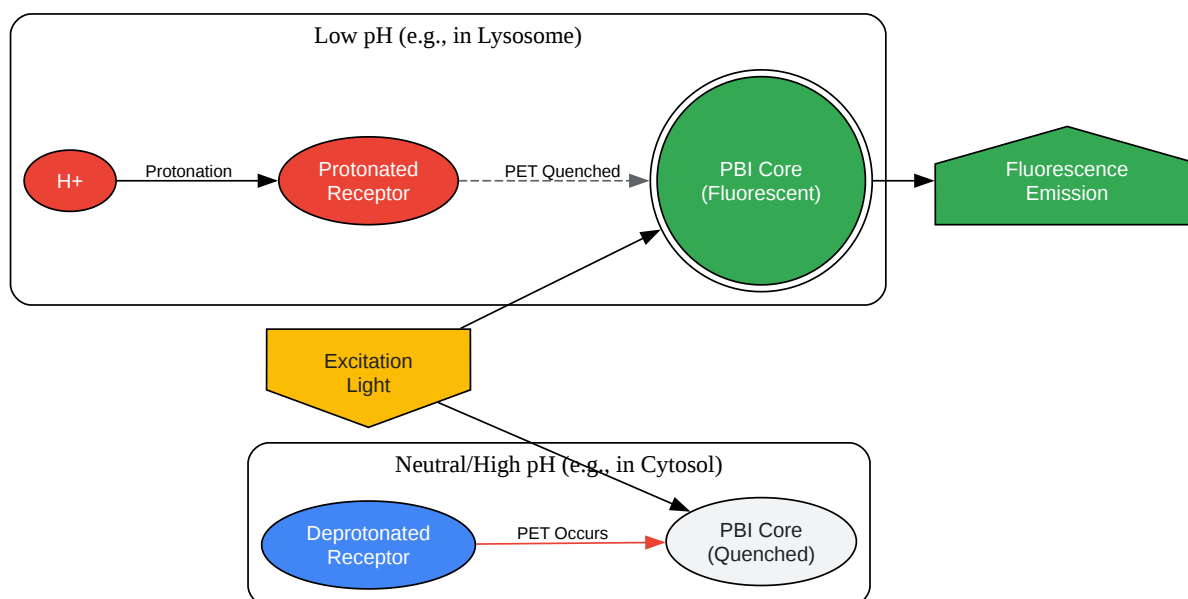
- Cell Culture: Culture HeLa cells on a confocal imaging dish.
- Probe Preparation: Prepare a stock solution of the Lyso-APBI probe in DMSO and then dilute it to the final working concentration in the complete culture medium.
- Staining: Incubate the HeLa cells with the Lyso-APBI probe in the culture medium.
- Real-time Imaging: For tracking lysosomal dynamics, real-time confocal microscopy can be performed during probe incubation.[\[7\]](#)
- Co-localization (Optional): To confirm lysosomal localization, co-stain the cells with a commercially available lysosomal marker (e.g., LysoTracker Green).[\[7\]](#)
- Image Acquisition: Acquire fluorescence images using the confocal microscope. For Lyso-APBI-2, a 559 nm laser can be used for excitation.[\[7\]](#)

Visualizations



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Caption: A generalized experimental workflow for live-cell imaging with PBI fluorescent probes.



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Caption: Signaling pathway of a pH-sensitive PBI probe based on Photo-induced Electron Transfer (PET).

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